(5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Overview
Description
(5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and chlorinated benzylidene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(4-bromobenzylidene)-2-[4-(4-bromophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
- (5E)-5-(4-fluorobenzylidene)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
- (5E)-5-(4-methylbenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of (5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one lies in its specific substitution pattern and the presence of both chlorinated benzylidene and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound (5E)-5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNS
- Molecular Weight : 363.31 g/mol
The structure features a thiazole ring, a piperazine moiety, and chlorobenzylidene substituents, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that similar thiazole compounds can act as bacterial efflux pump inhibitors, enhancing the efficacy of antibiotics against multidrug-resistant (MDR) bacteria like Escherichia coli by inhibiting the AcrA/AcrB/TolC efflux pump mechanism .
Antitumor Activity
Thiazole derivatives are also recognized for their antitumor potential. The compound has been tested in vitro against several cancer cell lines. For example, studies on related compounds have demonstrated their ability to inhibit key pathways in cancer cell proliferation, including BRAF(V600E) and EGFR pathways . The structural features of the compound may enhance its interaction with these targets, leading to increased cytotoxicity.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications in the piperazine ring or the chlorobenzylidene substituent can significantly affect the compound's potency and selectivity. For example, variations in substituents on the benzylidene group have been linked to improved activity against specific bacterial strains or cancer cells .
Modification | Effect on Activity |
---|---|
Substituent on piperazine | Alters binding affinity to targets |
Chlorine substitution position | Influences antimicrobial potency |
Thiazole ring modifications | Affects overall stability and bioactivity |
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that compounds with similar structures exhibited potent antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The evaluated compounds showed minimum inhibitory concentrations (MICs) as low as 1 µg/mL, indicating strong antibacterial properties .
Study 2: Anticancer Potential
In another investigation, a related thiazole derivative was assessed for its anticancer effects on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC values significantly lower than those of standard chemotherapeutics . This suggests potential for use in combination therapies.
Properties
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3OS/c21-15-3-1-14(2-4-15)13-18-19(26)23-20(27-18)25-11-9-24(10-12-25)17-7-5-16(22)6-8-17/h1-8,13H,9-12H2/b18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZYRJWHZSPVOP-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC(=O)C(=CC4=CC=C(C=C4)Cl)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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